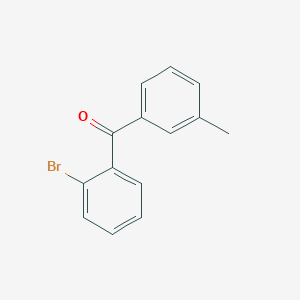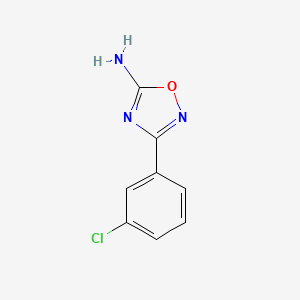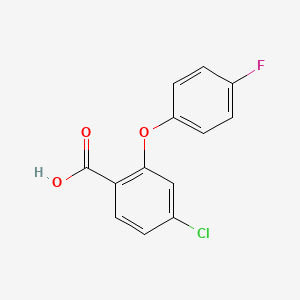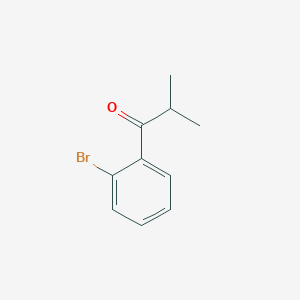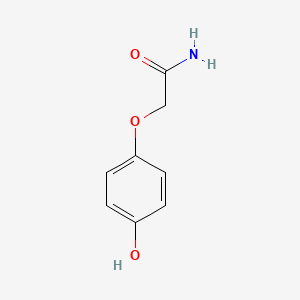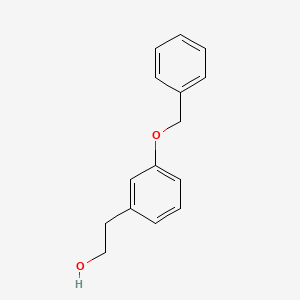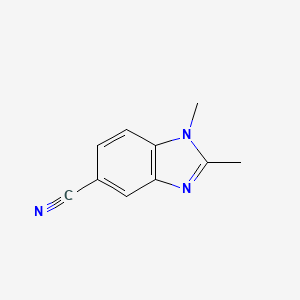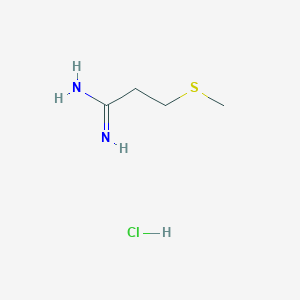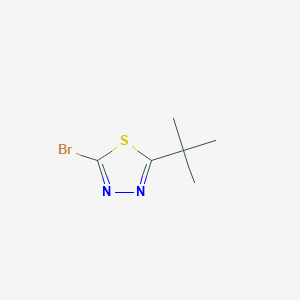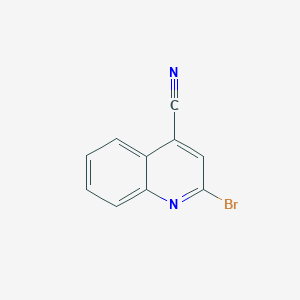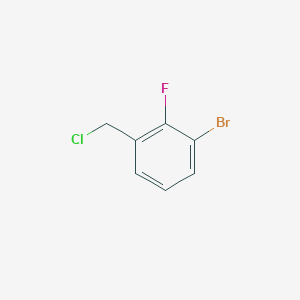
1-Bromo-3-(chloromethyl)-2-fluorobenzene
Übersicht
Beschreibung
“1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a chemical compound with the formula C7H6BrCl. It has a molecular weight of 205.480 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(chloromethyl)-2-fluorobenzene” consists of a benzene ring with bromo, chloromethyl, and fluorine substituents .
Physical And Chemical Properties Analysis
“1-Bromo-3-(chloromethyl)-2-fluorobenzene” has a molecular weight of 205.480 and a density of 1.5±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Organic & Biomolecular Chemistry
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : This compound is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .
- Methods of Application : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents . In this work, the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated .
- Results or Outcomes : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
General Use in Organic Chemistry
- Scientific Field : Organic Chemistry .
- Application Summary : “1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a type of halogenated benzene. Halogenated benzenes are commonly used in organic chemistry as building blocks for synthesizing more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Generally, halogenated benzenes can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. In general, these reactions can lead to a wide variety of complex organic molecules .
General Use in Organic Chemistry
- Scientific Field : Organic Chemistry .
- Application Summary : “1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a type of halogenated benzene. Halogenated benzenes are commonly used in organic chemistry as building blocks for synthesizing more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Generally, halogenated benzenes can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. In general, these reactions can lead to a wide variety of complex organic molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608492 | |
| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
CAS RN |
786652-60-6 | |
| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

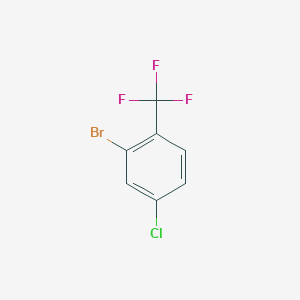
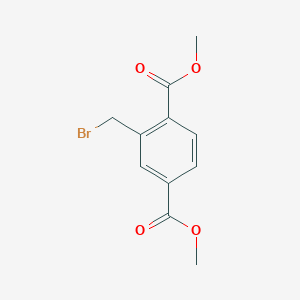
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
